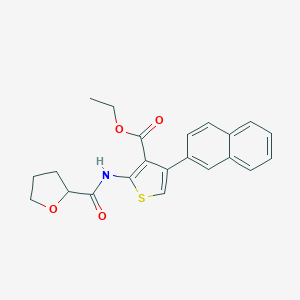
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a naphthyl group, a tetrahydrofuran ring, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyl intermediate: This could involve the functionalization of naphthalene to introduce the desired substituents.
Synthesis of the tetrahydrofuran intermediate: This step might involve the protection and deprotection of functional groups to achieve the desired tetrahydrofuran structure.
Coupling reactions: The final step would involve coupling the naphthyl and tetrahydrofuran intermediates with the thiophene carboxylate under specific conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide)
Reducing agents: LiAlH₄ (lithium aluminium hydride), NaBH₄ (sodium borohydride)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(2-naphthyl)-2-aminothiophene-3-carboxylate: Similar structure but lacks the tetrahydrofuran ring.
Ethyl 2-(2-naphthyl)-4-aminothiophene-3-carboxylate: Similar structure but with different positioning of functional groups.
Ethyl 4-(2-naphthyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of its naphthyl, tetrahydrofuran, and thiophene moieties, which confer specific chemical and physical properties. This uniqueness can make it particularly valuable in certain applications, such as in the design of novel pharmaceuticals or advanced materials.
Propiedades
Fórmula molecular |
C22H21NO4S |
|---|---|
Peso molecular |
395.5g/mol |
Nombre IUPAC |
ethyl 4-naphthalen-2-yl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO4S/c1-2-26-22(25)19-17(16-10-9-14-6-3-4-7-15(14)12-16)13-28-21(19)23-20(24)18-8-5-11-27-18/h3-4,6-7,9-10,12-13,18H,2,5,8,11H2,1H3,(H,23,24) |
Clave InChI |
ZHXNVSMORFYOHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCO4 |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















